molecular formula C10H14ClN3O2 B1507621 tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate

tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate

Katalognummer: B1507621
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: GLHNAWJMCRAYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate typically involves the reaction of tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate with appropriate reagents under controlled conditions. For example, one method involves adding sodium methoxide to an ice-cold solution of the compound in methanol, followed by stirring at room temperature for 16 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool for understanding biological processes .

Industry: In the industrial sector, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H14ClN3O2

Molekulargewicht

243.69 g/mol

IUPAC-Name

tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-5-7(11)13-8/h5-6H,1-4H3

InChI-Schlüssel

GLHNAWJMCRAYPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.